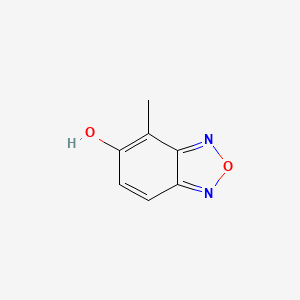

4-Methyl-2,1,3-benzoxadiazol-5-ol

Description

4-Methyl-2,1,3-benzoxadiazol-5-ol is a heterocyclic compound featuring a benzoxadiazole core with a methyl group at position 4 and a hydroxyl group at position 5. The benzoxadiazole ring system (comprising fused benzene, oxygen, and two nitrogen atoms) confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H6N2O2 |

|---|---|

Molecular Weight |

150.13 g/mol |

IUPAC Name |

4-methyl-2,1,3-benzoxadiazol-5-ol |

InChI |

InChI=1S/C7H6N2O2/c1-4-6(10)3-2-5-7(4)9-11-8-5/h2-3,10H,1H3 |

InChI Key |

OOJMLIWXSQPRRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=NON=C12)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Benzoxazole Derivatives

Benzoxazoles share structural similarity with benzoxadiazoles but lack one nitrogen atom in the heterocyclic ring. describes 4-methyl-7-isopropyl-1,3-benzoxazole-5-ol derivatives (e.g., compounds 1–3), which exhibit variations in aryl substituents (phenyl, hydroxynaphthyl, chlorophenyl). Key differences include:

- Steric Hindrance : The isopropyl group at position 7 in benzoxazole derivatives () introduces greater steric bulk compared to the simpler methyl group in the target compound, affecting binding interactions in biological systems .

Table 1 : Structural Comparison with Benzoxazole Derivatives

Comparison with Other Benzoxadiazole Derivatives

highlights 4-azidomethyl-benzoxadiazole (II) , a precursor to the title compound 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one (I) . Key distinctions include:

- Functional Groups: The target compound’s hydroxyl group contrasts with the triazolylmethyl and hexanoyl groups in compound I, which are designed for spectroscopic studies.

- Applications : Compound I was synthesized for spectroscopic property exploration, whereas the hydroxyl group in this compound may favor biological activity (e.g., antioxidant or antimicrobial effects) .

Comparison with 1,2,4-Oxadiazole and Isoxazolone Derivatives

- 1,2,4-Oxadiazoles (): The title compound 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole contains both oxadiazole and benzotriazole moieties. Pharmacologically, oxadiazoles are noted for analgesic and antiviral activities, whereas benzoxadiazoles may differ in target specificity .

- Isoxazol-5(4H)-ones (): Derivatives like 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one feature a benzylidene substituent, which enhances antioxidant capacity. The target compound’s hydroxyl group at position 5 may similarly contribute to radical scavenging, though direct comparative data are lacking .

Table 2 : Pharmacological and Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.